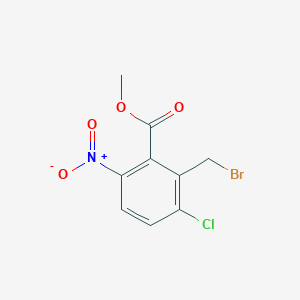

![molecular formula C17H9BrO B2422137 3-bromo-11H-benzo[b]fluoren-11-one CAS No. 1674334-51-0](/img/structure/B2422137.png)

3-bromo-11H-benzo[b]fluoren-11-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

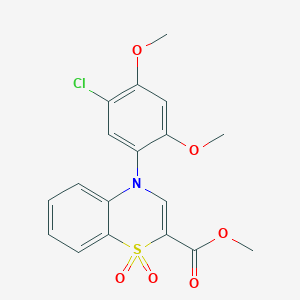

3-bromo-11H-benzo[b]fluoren-11-one is an organic compound with the molecular formula C17H9BrO . It has a molecular weight of 309.16 .

Molecular Structure Analysis

The InChI code for this compound is1S/C17H9BrO/c18-12-5-6-13-15(9-12)14-7-10-3-1-2-4-11(10)8-16(14)17(13)19/h1-9H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 309.16 . The IUPAC name for the compound is this compound .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Site-Selective Suzuki-Miyaura Reactions : 3-bromo-11H-benzo[b]fluoren-11-one is utilized in Suzuki-Miyaura reactions, demonstrating excellent site-selectivity due to electronic reasons (Salman et al., 2010).

Novel Synthesis Approaches : Innovative methods in the synthesis of benzo[b]fluoren-11-ones involve palladium-mediated arylation and metal-catalyzed rearrangements (Martínez et al., 2007); (Bogdanov, 2014).

Biradical Formation and Cyclization : Studies on biradicals derived from benzoenyne-allenes reveal new pathways to synthesize 11H-benzo[b]fluoren-11-ols, demonstrating the versatility of these compounds in complex chemical transformations (Li et al., 2001).

Peterson Olefination and Rearrangements : Unexpected rearrangements in Peterson olefination reactions involving 11H-benzo[b]fluoren-11-one highlight the complex behavior of these molecules in synthetic pathways (Assadi et al., 2011).

One-Pot Synthesis Techniques : Recent studies have developed efficient, one-pot, metal-free methods to synthesize diverse benzo[b]fluoren-11-ones, highlighting the compound's potential in eco-friendly and functionally enriched chemical synthesis (Balasubramani & Mehta, 2023).

Intramolecular Cascade Cycloaromatization : The use of BF3·OEt2 in promoting intramolecular cascade cycloaromatization has been explored for synthesizing structurally diverse benzofluorene scaffolds, showcasing another application in organic synthesis (Kishore et al., 2022).

Photophysics and Spectroscopy

- Excited State Intramolecular Proton Transfer (ESIPT) : Research on hydroxybenzofluorenones, including derivatives of this compound, has provided insights into ESIPT mechanisms and their influence on fluorescence properties, crucial for applications in materials science and photophysics (Piechowska & Angulo, 2019); (Zhan et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

3-bromobenzo[b]fluoren-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrO/c18-12-5-6-13-15(9-12)14-7-10-3-1-2-4-11(10)8-16(14)17(13)19/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHIPTPRDZIUHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=CC(=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole](/img/structure/B2422054.png)

![4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2422056.png)

![Lithium(1+) ion 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate](/img/structure/B2422060.png)

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2422062.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2422077.png)